11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzothiazole moiety with a diazatricyclic system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves several steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:
Condensation Reactions: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Cyclization Reactions: The cyclization of thioamide or carbon dioxide (CO₂) with appropriate precursors can also yield the benzothiazole ring.
Multicomponent Reactions: Techniques such as the Biginelli reaction and Knoevenagel condensation are employed to construct the complex diazatricyclic system.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzothiazole moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit various enzymes, such as topoisomerases and kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as DNA replication and signal transduction, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar compounds to 11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methoxybenzothiazole: Exhibits anticancer activity.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique diazatricyclic system, which enhances its biological activity and allows for more diverse applications .
Properties
IUPAC Name |
11-(5-methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-14-5-6-17-15(8-14)20-19(25-17)21-9-12-7-13(11-21)16-3-2-4-18(23)22(16)10-12/h2-6,8,12-13H,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXPBKPMDCLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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